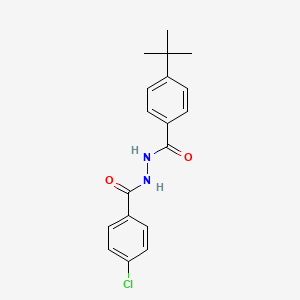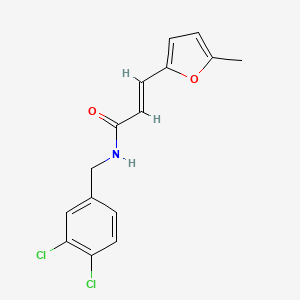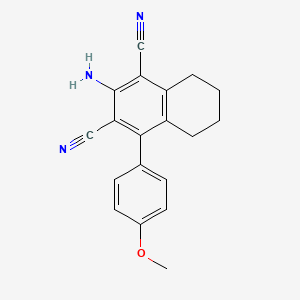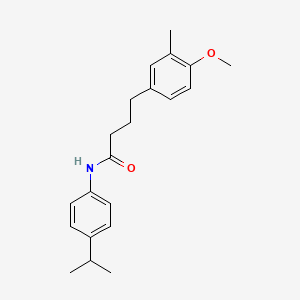
N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as EPN, is a chemical compound that belongs to the class of urea-based pesticides. It was first synthesized in the 1950s and has been widely used as a pesticide to control various pests in agriculture and public health. In recent years, EPN has gained attention as a potential therapeutic agent due to its unique mechanism of action and biochemical and physiological effects.
Wirkmechanismus
N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea exerts its biological effects by inhibiting the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the target organism. In cancer cells, this compound induces apoptosis, a process of programmed cell death, by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its activity against cancer cells and microorganisms, this compound has been found to have anti-inflammatory and antioxidant properties. It can also modulate the immune system and enhance the production of cytokines, which are important signaling molecules involved in immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea in lab experiments is its broad spectrum of activity against different types of cells and microorganisms. It is also relatively easy to synthesize and has low toxicity compared to other pesticides. However, one limitation is that this compound can be unstable under certain conditions, which may affect its activity and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of this compound-based therapies for cancer and infectious diseases. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound, which may lead to the discovery of new targets for drug development. Furthermore, the optimization of this compound synthesis and formulation may improve its stability and efficacy, making it a more viable option for commercial use.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the reaction of 2-methyl-3-nitroaniline with ethyl carbamate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form this compound. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been extensively studied for its potential use as a therapeutic agent. It has been shown to have a broad spectrum of activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-15-10-5-4-7-13(15)18-16(20)17-12-8-6-9-14(11(12)2)19(21)22/h4-10H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXZUTFZKBIEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)


![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)
![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)



![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)